molecular formula C11H13FN2O4 B071567 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid CAS No. 171178-42-0

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid

Cat. No.: B071567
CAS No.: 171178-42-0
M. Wt: 256.23 g/mol
InChI Key: KGJLIDFAPYTBDU-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a fluorine atom on the isonicotinic acid structure

Mechanism of Action

Target of Action

Similar compounds have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It’s known that tert-butyloxycarbonyl (boc) protected amino acids, like this compound, are typically used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation. It prevents unwanted side reactions and can be removed under acidic conditions .

Biochemical Pathways

The compound likely plays a role in the biochemical pathway of peptide synthesis . In this process, the Boc group protects the amino group, allowing for selective reactions to occur. Once the desired peptide bond is formed, the Boc group can be removed, revealing the amino group .

Pharmacokinetics

The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the formation of peptide bonds in a controlled manner, which is crucial in peptide synthesis . By protecting the amino group, the compound allows for selective reactions, leading to the desired peptide sequence .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s solubility and reactivity . Additionally, the compound’s stability and efficacy can be influenced by temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through nucleophilic substitution reactions using appropriate fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is unique due to the presence of both the Boc-protected amino group and the fluorine atom. This combination allows for versatile synthetic applications and potential biological activity, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJLIDFAPYTBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442512
Record name 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-42-0
Record name 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction of 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine (5.3 g, 25 mmol) sequentially with n-Butyl and CO2 as described in the following example gives 5-(N-(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid (1.60 g, 25%). 1H NMR (DMSO) δ 9.83 (1H, brs) 8.84 (1H, s), 7.49 (1H, d, J=2.9 Hz), 1.47 (9H, s).
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5.3 g
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

To 30 g of (6-fluoro-pyridin-3-yl)-carbamic acid, tert-butyl ester in 60 mL of tetramethylethylenediamine and 750 mL of ether at −78° C. under an inert atmosphere was added slowly 180 mL of 2.5 M n-butyllithium/hexanes (3 eq). After the addition was complete, the reaction was allowed to warm to −15° C. for 5 minutes then recooled to −78° C. Dry ice was allowed to sublime in a separate flask and the vapor was passed over the rapidly stirred reaction mixture while the cooling bath was removed and the reaction allowed to warm to 0° C. Sufficient water was added to dissolve the precipitated product and the resultant aqueous phase was washed twice with ether before acidifying with concentrated HCl. The precipitate was filtered, washed with water, and dried in vacuo to give 21.2 g of 5-tert-butoxycarbonylamino-2-fluoro-isonicotinic acid, which was used as is for the next step: melting point 240-245° C. (decomposed); mass spectrum (negative mode, m/e): M−H 255.2.
Quantity
30 g
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reactant
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[Compound]
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n-butyllithium hexanes
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180 mL
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reactant
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60 mL
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solvent
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750 mL
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solvent
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Synthesis routes and methods III

Procedure details

A mechanically stirred solution of 63.67 g (300 mmol) of 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine, 115 mL of N,N,N′,N′-tetramethyl-ethylenediamine, and 1.8 L of dry diethyl ether was cooled to −78° C. in a Nestar refrigeration unit. n-Butyl lithium (72 mL of a 10 molar solution in hexanes) was added dropwise at such a rate so as to maintain the internal reaction temperature below −60° C. The resultant red-colored solution was stored at −40° C. for 16 hours, recooled to −78° C., then charged for ca. 20 minutes with dry carbon dioxide gas introduced via a spurge tube with the rate of bubbling adjusted so as to maintain the internal reaction temperature below −40° C. The reaction flask was removed from the bath and allowed to warm to room temperature over ca. 1 hour. The orange mixture was poured into 700 mL of cold dilute aqueous sodium hydroxide (final pH=12.5). The layers were separated, and the aqueous layer was further extracted with 2×400 mL of diethyl ether. The aqueous layer was ice cooled and acidified to ca. pH 6 with aqueous hydrochloric acid. A sticky precipitate was filtered off, then the filtrate was again ice cooled and further acidified to pH 3.0. A light yellow precipitate was collected by filtration, washed with 200 mL of water, then redissolved in 1 L of 5% aqueous sodium hydroxide. Insoluble matter was removed by filtration and the two-stage acidification/precipitation described above was repeated on the filtrate to provide 36.9 g (47%) of the dried product as a beige solid, mp 253-257° C. (dec). 1 H NMR in deuterated dimethylsulfoxide [(CD3)2SO]: δ9.83 ppm (s, 1H), 8.85 (s, 1H), 7.49 (d, JH-F=2.8 Hz, 1H), 1.48 (s, 9H).
Quantity
63.67 g
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reactant
Reaction Step One
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115 mL
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reactant
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1.8 L
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solvent
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0 (± 1) mol
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reactant
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solution
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reactant
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hexanes
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Yield
47%

Synthesis routes and methods IV

Procedure details

Reaction of 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine (5.3 g, 25 mmol) sequentially with n-BuLi and CO2 as described in the following example gives 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid (1.60 g, 25%). 1H NMR (DMSO) δ 9.83 (1H, brs), 8.84 (1H, s), 7.49 (1H, d, J=2.9 Hz), 1.47 (9H, s).
Quantity
5.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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